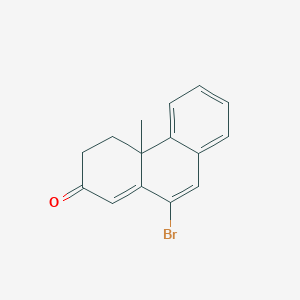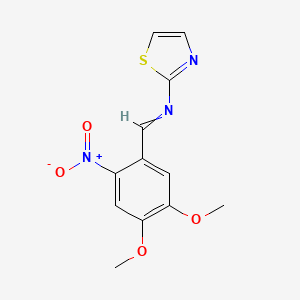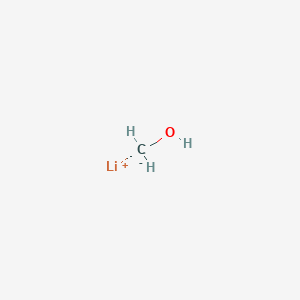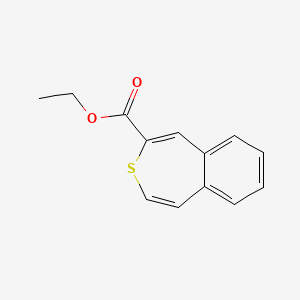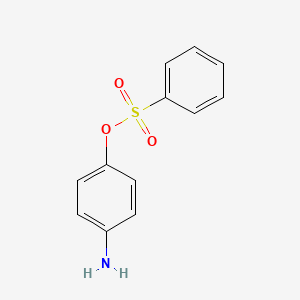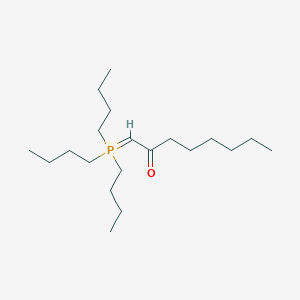
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one is a chemical compound known for its unique structure and reactivity. It belongs to the class of phosphoranes, which are compounds containing a phosphorus atom bonded to four organic groups and one double-bonded substituent. This compound is particularly interesting due to its applications in organic synthesis and its role as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one typically involves the reaction of tributylphosphine with an appropriate carbonyl compound under controlled conditions. One common method is the Wittig reaction, where the phosphorane reacts with a carbonyl compound to form an alkene and a phosphine oxide byproduct. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and may require the presence of a base such as sodium hydride to deprotonate the phosphorane and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
化学反応の分析
Types of Reactions
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the organic groups attached to the phosphorus atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoranes depending on the reagents used.
科学的研究の応用
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may play a role in the development of pharmaceuticals through its use in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one involves its role as a nucleophile in various chemical reactions. The phosphorus atom in the compound has a lone pair of electrons that can attack electrophilic centers in other molecules, facilitating reactions such as the Wittig reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center being attacked.
類似化合物との比較
Similar Compounds
1-(Triphenyl-lambda~5~-phosphanylidene)propan-2-one: Similar in structure but with phenyl groups instead of butyl groups.
(Tributylphosphoranylidene)acetonitrile: Another phosphorane with a nitrile group instead of a ketone.
Uniqueness
1-(Tributyl-lambda~5~-phosphanylidene)octan-2-one is unique due to its specific combination of butyl groups and an octan-2-one backbone, which imparts distinct reactivity and properties compared to other phosphoranes. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
特性
CAS番号 |
60886-60-4 |
|---|---|
分子式 |
C20H41OP |
分子量 |
328.5 g/mol |
IUPAC名 |
1-(tributyl-λ5-phosphanylidene)octan-2-one |
InChI |
InChI=1S/C20H41OP/c1-5-9-13-14-15-20(21)19-22(16-10-6-2,17-11-7-3)18-12-8-4/h19H,5-18H2,1-4H3 |
InChIキー |
BSPHEPKKTQDOPL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)C=P(CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
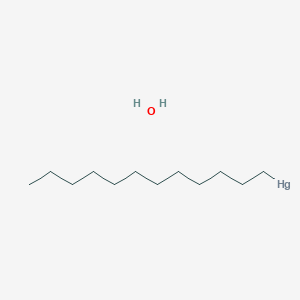



![4-Bromo-2-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B14611567.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
